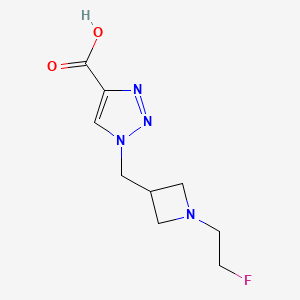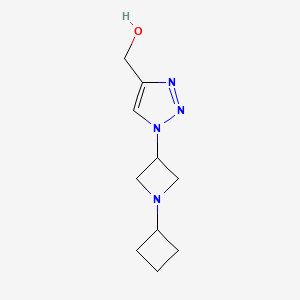![molecular formula C7H8ClN3 B1482130 7-(クロロメチル)-6-メチル-1H-イミダゾ[1,2-b]ピラゾール CAS No. 2091185-56-5](/img/structure/B1482130.png)
7-(クロロメチル)-6-メチル-1H-イミダゾ[1,2-b]ピラゾール
説明
7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C7H8ClN3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
7-(クロロメチル)-6-メチル-1H-イミダゾ[1,2-b]ピラゾールの構造の一部であるピラゾール核は、様々な薬理作用を持つ化合物に存在するため、医薬品化学において重要な役割を担っています。ピラゾールは、抗炎症作用、鎮痛作用、抗菌作用、抗がん作用で知られています。 この特定の化合物におけるクロロメチル基とメチル基は、その生物活性を高めたり、プロドラッグを作成するために修飾できる可能性があります .
創薬
創薬において、ピラゾール環はしばしば新規治療薬の開発のための足場として使用されます。7-(クロロメチル)-6-メチル-1H-イミダゾ[1,2-b]ピラゾールのユニークな構造は、潜在的な薬物様特性を持つ新規誘導体を合成するために利用できます。 研究者は、クロロメチル位置に異なる官能基を置換することによる効果を調査して、新規薬物フォアを探索することができます .
農薬化学
ピラゾール誘導体は、特に農薬や除草剤の成分として、農薬化学において重要な役割を果たしています。 7-(クロロメチル)-6-メチル-1H-イミダゾ[1,2-b]ピラゾールの構造的特徴は、特定の害虫や雑草を標的にする新規化合物を開発するために利用でき、より効率的で選択的な農業用化学物質に貢献します .
配位化学
ピラゾール部分は、配位化学において配位子として作用し、様々な金属と錯体を形成することができます。これにより、触媒、磁性材料、または発光性化合物を生成することができます。 7-(クロロメチル)-6-メチル基は、金属結合またはさらなる官能化のための追加の部位を提供し、この分野における革新的な用途につながる可能性があります .
有機金属化学
有機金属化学では、7-(クロロメチル)-6-メチル-1H-イミダゾ[1,2-b]ピラゾールは、ユニークな性質を持つ有機金属錯体を合成するために使用できます。 これらの錯体は、有機変換に対して触媒活性を持つ場合があり、金属有機構造体(MOF)の構築のためのビルディングブロックとして機能する場合があります .
グリーンケミストリー
7-(クロロメチル)-6-メチル-1H-イミダゾ[1,2-b]ピラゾールを含むピラゾール誘導体の合成は、グリーンケミストリーの原則を用いて実行することができます。水系法やその他の環境に優しい技術を用いることで、化学合成の環境負荷を低減することができます。 これは、化学研究における持続可能な慣行の増加傾向と一致しています .
作用機序
Pyrazoles and imidazoles are both classes of nitrogen-containing heterocyclic compounds. They are found in a variety of biologically active molecules and have been the subject of extensive research due to their wide range of pharmacological effects .
Target of Action
For example, some pyrazole derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation .
Mode of Action
Pyrazole and imidazole derivatives often exert their effects by binding to their target proteins and modulating their activity .
Biochemical Pathways
Pyrazole and imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy .
Result of Action
The effects of pyrazole and imidazole derivatives can range from anti-inflammatory to antiviral activities, depending on their specific targets and mode of action .
Action Environment
The action of “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
生化学分析
Biochemical Properties
7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzyme activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as MCF-7 and HCT-116, by disrupting cell signaling pathways and altering gene expression . Furthermore, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits enzyme activity, leading to cell cycle arrest and apoptosis. Additionally, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions underscore the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These findings suggest that the compound maintains its biochemical activity over extended periods, making it suitable for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for this compound to maximize efficacy while minimizing toxicity.
Metabolic Pathways
7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and reduced ATP production . Additionally, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can affect the levels of key metabolites, such as pyruvate and lactate, further influencing cellular metabolism . These interactions underscore the compound’s potential as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, such as organic cation transporters (OCTs), and subsequently distributed to various cellular compartments . Once inside the cell, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s biochemical activity.
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole plays a critical role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with target enzymes and transcription factors . The localization of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole to specific subcellular compartments is facilitated by targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes effectively.
特性
IUPAC Name |
7-(chloromethyl)-6-methyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-5-6(4-8)7-9-2-3-11(7)10-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDRXPFJQNDEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















